molecular formula C7H3F6N B2623779 2,3,4-Trifluoro-5-(trifluoromethyl)aniline CAS No. 123973-35-3

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Cat. No.: B2623779
CAS No.: 123973-35-3
M. Wt: 215.098
InChI Key: JLKGQEBYBZBAKE-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of trifluoromethyl groups and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline typically involves the nitration of 2,3,4-trifluorotoluene followed by reduction of the nitro group to an amine. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves high-pressure synthesis using solvents and liquid ammonia. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trifluoro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups and fluorine atoms on the benzene ring.

Properties

IUPAC Name

2,3,4-trifluoro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGQEBYBZBAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35 g of 2,3,4-trifluoro-5-nitro-benzotrifluoride in 150 ml of tetrahydrofuran were initially introduced into a hydrogenation apparatus, 3 g of Raney nickel were added and, after flushing with nitrogen, the mixture was hydrogenated to constant pressure with 30 bar of hydrogen at 25° to 45° C. After completion of the hydrogen uptake, the pressure was released and the reaction solution was filtered and subsequently fractionally distilled. 27 g of 2,3,4-trifluoro-5-amino-benzotrifluoride were obtained with a boiling point of 82° to 83° C. at 15 mbar.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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